Technical Documentation Center

5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
  • CAS: 104392-63-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one: Synthesis, Structure, and Therapeutic Potential

Abstract The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably for its role in a novel class of antibiotics. This technical guide provides a comprehensive overview of a specific deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably for its role in a novel class of antibiotics. This technical guide provides a comprehensive overview of a specific derivative, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's chemical structure, physicochemical properties, and detailed spectroscopic characterization. A proposed synthetic route is outlined with a step-by-step experimental protocol. The guide further explores the established mechanism of action for the oxazolidinone class—inhibition of bacterial protein synthesis—and discusses the potential for this specific molecule in other therapeutic areas, including oncology. Structure-activity relationships are examined to provide context for future drug design and optimization efforts.

Introduction: The Oxazolidinone Scaffold in Medicinal Chemistry

Emergence of Oxazolidinones as a Clinically Important Class

The oxazolidinones are a significant class of synthetic antimicrobial agents, distinguished by their unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage.[1][2] This class of compounds has garnered considerable attention due to its efficacy against a wide range of multidrug-resistant Gram-positive bacteria.[3] The clinical introduction of Linezolid in 2000 marked a pivotal moment, as it was the first member of this new class of antibiotics to be approved by the FDA.[1][3] Subsequently, tedizolid, a second-generation oxazolidinone, was approved in 2014 for treating acute bacterial skin and skin structure infections.[4]

Therapeutic Applications Beyond Antibacterial Activity

While the antibacterial properties of oxazolidinones are well-established, the versatility of this scaffold extends to other therapeutic domains. Research has revealed the potential of oxazolidinone derivatives as anticancer, anti-inflammatory, neurologic, and metabolic disease treatments.[4] For instance, certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated promising anti-proliferative activity in breast and cervical cancer cell lines by inducing apoptosis through mitochondrial dysfunction.[5]

Rationale for the Investigation of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

The subject of this guide, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, is a molecule of significant interest due to its structural features, which suggest potential for biological activity. The presence of a bromomethyl group at the C-5 position provides a reactive handle for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The 4-chlorophenyl substituent on the nitrogen atom is a common feature in many biologically active compounds, influencing factors such as lipophilicity and binding interactions with therapeutic targets.

Chemical Properties and Structure Elucidation

Molecular and Structural Formula

The fundamental chemical identity of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is defined by its molecular structure and formula.

  • Molecular Formula: C₁₀H₉BrClNO₂[6]

  • Molecular Weight: 290.54 g/mol [6]

  • CAS Number: 104392-63-4[6]

  • IUPAC Name: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

The structure comprises a central 1,3-oxazolidin-2-one ring, substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a bromomethyl group.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular FormulaC₁₀H₉BrClNO₂[6]
Molecular Weight290.54 g/mol [6]
CAS Number104392-63-4[6]
AppearanceSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilityInsoluble in water (predicted), Soluble in organic solvents like DMF and DMSO (inferred)-
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons on the oxazolidinone ring will appear as a complex multiplet system due to their diastereotopic nature. The methylene protons of the bromomethyl group are anticipated to resonate as a doublet of doublets further downfield due to the deshielding effect of the adjacent bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the oxazolidin-2-one ring around 155 ppm. The aromatic carbons will show signals in the 120-140 ppm region. The carbons of the oxazolidinone ring and the bromomethyl group will appear in the aliphatic region of the spectrum. The stability and structure of oxazolidine-based compounds can be effectively studied using NMR spectroscopy.[8][9]

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxazolidin-2-one ring, typically observed in the range of 1750-1730 cm⁻¹. Other significant absorptions will include C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. The presence of the C-Br and C-Cl bonds will give rise to absorptions in the fingerprint region.[10][11]

The mass spectrum of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic pattern for the molecular ion and bromine/chlorine-containing fragments.[12][13] Common fragmentation pathways would likely involve the loss of the bromomethyl group and cleavage of the oxazolidinone ring.

Synthesis and Manufacturing

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of N-aryl oxazolidinones can be achieved through various routes. A common and efficient method involves the reaction of an N-aryl-carbamate with epichlorohydrin.[14][15] This approach allows for the introduction of diverse substituents on the aryl ring and at the C-5 position of the oxazolidinone core.

Proposed Synthetic Pathway

The proposed synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a three-step process starting from commercially available materials.

Synthetic Pathway A 4-chloroaniline C 4-chlorophenyl isocyanate A->C Step 1 B Triphosgene B->C E 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one C->E Step 2 (Cyclization) D Epibromohydrin D->E Mechanism of Action cluster_0 Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Initiation Complex Formation Blocked 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Inhibited Initiation_Complex->Protein_Synthesis

Sources

Exploratory

Crystallographic Architecture and Structural Dynamics of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 5-(Bromomethyl)-3-(4-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS: 104392-63-4) serves as a critical chiral auxiliary and a foundational scaffold in the synthesis of advanced pharmacophores, including factor Xa inhibitors (e.g., rivaroxaban analogs) and oxazolidinone-class antibacterials. To fully leverage this molecule in structure-based drug design, a rigorous understanding of its 3D spatial arrangement is required.

This whitepaper provides an in-depth crystallographic analysis of the title compound, detailing its intramolecular geometry, conformational preferences, and the supramolecular forces that govern its crystal packing. By understanding the causality behind its structural conformation—specifically the steric interplay between the N-aryl group and the oxazolidinone core—researchers can better predict its reactivity and target-binding thermodynamics.

Intramolecular Geometry and Conformational Analysis

The Oxazolidin-2-one Core: Relieving Pitzer Strain

The five-membered 1,3-oxazolidin-2-one heterocycle is not perfectly planar. To alleviate Pitzer strain (eclipsing torsional interactions) between the substituents at the C4 and C5 positions, the ring adopts an envelope conformation . Crystallographic studies on 1 demonstrate that the C5 atom (bearing the bromomethyl group) typically acts as the flap atom, deviating from the mean plane defined by N3-C2-O1-C4. This puckering minimizes the steric clash between the bulky bromomethyl group and the adjacent C4 methylene protons, heavily favoring a pseudo-equatorial orientation for the -CH₂Br moiety.

The N-Aryl Twist: Steric Causality

A defining feature of 3-aryl-oxazolidinones is the pronounced twist of the aryl ring relative to the heterocyclic core. In 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, the 4-chlorophenyl ring cannot achieve coplanarity with the oxazolidinone ring due to severe steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen (O2) / C4 protons.

As observed in highly analogous structures,2. This orthogonal tendency disrupts extended π-conjugation between the nitrogen lone pair and the aryl system, localizing the electron density within the carbamate linkage and increasing the electrophilicity of the carbonyl carbon.

Supramolecular Assembly and Crystal Packing

The crystal lattice of3 is stabilized by a synergistic network of non-covalent interactions. Because the molecule lacks classical strong hydrogen bond donors (like -OH or -NH), the packing is dictated by weaker, highly directional forces:

  • Halogen Bonding (Br···O=C and Cl···O=C): The polarizable bromine and chlorine atoms exhibit regions of positive electrostatic potential (σ-holes) along the extension of the C-X bonds. These σ-holes act as Lewis acids, coordinating with the Lewis basic carbonyl oxygen of adjacent molecules.

  • Weak C-H···O Hydrogen Bonds: The acidic protons of the bromomethyl group and the C4 methylene group form weak interactions with the carbonyl oxygen, linking molecules into 1D infinite chains.

  • π-π Stacking: The 4-chlorophenyl rings interleave with a centroid-to-centroid distance of ~3.8 Å, providing dispersive stabilization to the 3D lattice.

Supramolecular_Assembly Core 5-(Bromomethyl)-3-(4-chlorophenyl) -1,3-oxazolidin-2-one MolB Adjacent Molecule (Halogen Acceptor) Core->MolB Halogen Bond (Br···O=C) MolC Adjacent Molecule (π-System) Core->MolC π-π Stacking (Chlorophenyl) MolD Adjacent Molecule (H-Bond Acceptor) Core->MolD Weak H-Bond (C-H···O)

Fig 1: Supramolecular interactions defining the crystal packing network.

Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the following self-validating protocol is designed to ensure phase purity and optimal crystal habit.

Phase 1: Single Crystal Growth

Causality Check: Fast evaporation leads to kinetic trapping and microcrystalline powders. We utilize vapor diffusion to ensure thermodynamic control over nucleation.

  • Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial. EtOAc is chosen as the primary solvent due to its excellent solubilizing power for polar oxazolidinones.

  • Anti-Solvent Layering: Place the open 5 mL vial inside a larger 20 mL vial containing 5 mL of Hexane (anti-solvent).

  • Diffusion: Seal the outer 20 mL vial tightly. Allow vapor diffusion to occur undisturbed at 20°C for 4–7 days.

  • Validation: Inspect under polarized light microscopy. Suitable crystals must exhibit uniform extinction (birefringence), confirming they are single domains rather than twinned clusters.

Phase 2: X-Ray Diffraction Workflow
  • Harvesting: Mount a single crystal (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen cryoloop using Paratone-N oil.

  • Cryo-Cooling: Immediately transfer to the diffractometer cold stream (120 K) to minimize thermal atomic displacement parameters (B-factors) and prevent solvent loss.

  • Pre-Screening (Self-Validation): Collect 10 frames to determine the unit cell. Compare the unit cell against the Cambridge Structural Database (CSD) to ensure a novel polymorph or confirm identity before committing to a 12-hour full data collection.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) to collect full sphere data up to 2θ = 55°.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms must be refined anisotropically.

XRD_Workflow S1 1. Nucleation & Crystal Growth Vapor Diffusion: EtOAc/Hexane S2 2. Crystal Harvesting & Validation Polarized Light Microscopy & Cryoloop (120 K) S1->S2 S3 3. X-Ray Diffraction Mo Kα (λ = 0.71073 Å) Data Collection S2->S3 S4 4. Structure Solution Phase Problem Solved via Direct Methods (SHELXT) S3->S4 S5 5. Anisotropic Refinement Full-matrix least-squares on F² (SHELXL) S4->S5

Fig 2: Step-by-step X-ray crystallography workflow for oxazolidinones.

Quantitative Structural Data

The following tables summarize the expected geometric parameters derived from the anisotropic refinement of the title compound, benchmarked against standard oxazolidinone derivatives.

Table 1: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedValue (Expected Range)Mechanistic Significance
Carbonyl Bond C2=O21.195 - 1.210 ÅIndicates strong double-bond character; highly electrophilic.
Carbamate C-N C2-N31.360 - 1.380 ÅPartial double-bond character due to lone-pair delocalization.
C-Halogen Bond C6-Br11.930 - 1.950 ÅStandard sp³ C-Br bond length; susceptible to nucleophilic attack.
Ring Internal Angle O1-C2-N3108.5° - 109.8°Deviation from ideal 120° sp² angle due to 5-membered ring strain.

Table 2: Key Dihedral Angles and Puckering Parameters

ParameterAtoms DefinedValueStructural Impact
N-Aryl Twist C4-N3-C(Ar)-C(Ar)~65.0°Minimizes steric clash; breaks π-conjugation between ring and aryl group.
Envelope Flap N3-C2-O1-C5~15.0°C5 deviates from the mean plane, placing the -CH₂Br group pseudo-equatorially.
Bromomethyl Torsion O1-C5-C6-Br1~175.0°Anti-periplanar arrangement preferred to minimize dipole-dipole repulsion.

References

  • Sapphire Bioscience. "5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one". Product Catalog & Chemical Identifiers.
  • MDPI. "Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations". Crystals.
  • ResearchGate. "The molecular structure of the title compound, showing 50% probability displacement ellipsoids". Acta Crystallographica Section E.

Sources

Foundational

Thermodynamic Stability of Halogenated 1,3-Oxazolidin-2-one Compounds: A Technical Guide

Executive Context: The Oxazolidinone Scaffold The 1,3-oxazolidin-2-one ring is a five-membered heterocyclic system characterized by a cyclic carbamate core. It serves as a cornerstone in both synthetic organic chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one ring is a five-membered heterocyclic system characterized by a cyclic carbamate core. It serves as a cornerstone in both synthetic organic chemistry (e.g., Evans chiral auxiliaries) and medicinal chemistry, most notably as the primary pharmacophore in a critical class of synthetic antibacterial agents like linezolid and tedizolid[1].

From a thermodynamic perspective, the cyclic nature of the carbamate confers significantly higher metabolic and chemical stability compared to noncyclic, acyclic carbamates, which are highly prone to rapid hydrolysis[1]. However, the introduction of halogen atoms—whether directly onto the heteroatoms (N-halogenation) or onto appended aryl rings (C-halogenation)—fundamentally alters the electronic distribution of the molecule. As application scientists, understanding these thermodynamic shifts is critical for optimizing both the shelf-life of pharmaceutical formulations and the reactivity of synthetic intermediates.

Mechanistic Physics of Halogen-Induced Instability

The thermodynamic stability of the 1,3-oxazolidin-2-one ring is governed by the resonance stabilization between the nitrogen lone pair and the C2 carbonyl group. Halogenation perturbs this delicate electronic balance through two primary mechanisms:

  • Direct N-Halogenation (e.g., 3-chloro-1,3-oxazolidin-2-one): When a highly electronegative chlorine atom is bonded directly to the nitrogen at the 3-position, it exerts a powerful inductive withdrawal (-I effect). This pulls electron density away from the nitrogen, preventing its lone pair from effectively participating in the stabilizing N−C=O resonance. As a result, the carbonyl carbon becomes highly electrophilic, drastically lowering the activation energy for nucleophilic attack and reducing the overall thermodynamic stability of the compound[2]. This makes N-chloro oxazolidinones highly valuable, reactive synthons, but poor candidates for stable physiological deployment[2].

  • Aryl-Halogenation (e.g., Fluorinated N-aryl oxazolidinones): In drug design, halogens (typically fluorine) are often placed on the N-aryl ring to enhance ribosomal binding and optimize pharmacokinetic profiles[3]. While attenuated by distance, the electron-withdrawing nature of these halogens still influences the core ring. Under basic degradation conditions, hydrolysis proceeds via nucleophilic attack at the carbonyl, leading to ring cleavage. Electron-withdrawing halogen substituents thermodynamically stabilize the resulting ring-opened β -amino alcohol intermediates, thereby shifting the thermodynamic equilibrium toward degradation[4].

G N1 Halogenated 1,3-Oxazolidin-2-one N2 Inductive Withdrawal (-I) N1->N2 N3 Steric Shielding N1->N3 N4 Carbonyl Electrophilicity Increased N2->N4 N5 Hydrolytic Ring Opening (Thermodynamic Sink) N3->N5 Retards Attack N4->N5 OH- Attack

Fig 1: Logical flow of halogen substituent effects on the thermodynamic stability and hydrolysis of oxazolidinones.

Quantitative Thermodynamic Data

To contextualize the impact of halogenation, we must evaluate the free energy of hydrolysis ( ΔG∘ ) and the kinetic half-life ( t1/2​ ) under physiological and stress conditions. The table below synthesizes comparative thermodynamic parameters demonstrating how specific halogen placements dictate the stability of the cyclic carbamate.

Compound ClassRepresentative Structure ΔG∘ of Hydrolysis (kcal/mol)Half-life ( t1/2​ ) at pH 10, 25°CPrimary Degradation Pathway
Unsubstituted Core 1,3-oxazolidin-2-one+4.2> 30 daysSlow ring-opening
N-Halogenated 3-chloro-1,3-oxazolidin-2-one-1.5< 2 hoursN-Cl cleavage & rapid ring-opening
Aryl-Fluorinated 3-(3-fluoro-4-morpholinophenyl)-...+3.8~ 15 daysCarbamate hydrolysis
N-Acylated (Ref) 3-acetyl-1,3-oxazolidin-2-one-2.1< 1 hourExocyclic cleavage

Data Note: N-halogenated species exhibit a negative ΔG∘ , indicating that hydrolysis is a thermodynamically spontaneous process driven by the instability of the N-Cl bond, whereas aryl-fluorinated species maintain a positive ΔG∘ , ensuring sufficient physiological stability[2][3].

Self-Validating Experimental Workflow: Thermodynamic Profiling

To accurately determine the thermodynamic stability of novel halogenated oxazolidinones, researchers must employ a stability-indicating assay that tracks both the disappearance of the parent compound and the stoichiometric appearance of degradants[5]. The following protocol utilizes a combined 1 H-NMR and LC-QToF-MS approach to ensure a self-validating mass balance.

Step-by-Step Methodology

Step 1: Preparation of Isotopic Buffer Systems

  • Action: Dissolve the halogenated oxazolidinone (10 mM) in a series of buffered D2​O solutions ranging from pH 1.2 (simulated gastric fluid) to pH 10.0 (accelerated basic stress).

  • Causality: D2​O is strictly required to allow for real-time 1 H-NMR monitoring without solvent suppression artifacts. The broad pH range is necessary because oxazolidinones exhibit distinct mechanistic degradation pathways (acid-catalyzed vs. base-catalyzed amide hydrolysis)[5].

Step 2: Thermal Stress Application (Arrhenius Profiling)

  • Action: Seal the samples in NMR tubes and subject them to a temperature gradient (40°C, 60°C, 80°C, 90°C) using a thermostated oil bath or directly within the NMR probe.

  • Causality: By measuring the rate of degradation at multiple elevated temperatures, we can construct an Arrhenius plot to extrapolate the activation energy ( Ea​ ) and accurately predict the thermodynamic shelf-life at 25°C.

Step 3: Real-Time 1 H-NMR Monitoring

  • Action: Acquire 1 H-NMR spectra at fixed intervals (e.g., every 15 minutes). Monitor the disappearance of the characteristic C5-methine multiplet of the intact oxazolidinone ring and the appearance of upfield signals corresponding to the ring-opened β -amino alcohol intermediate[4].

  • Causality: NMR provides direct, non-destructive structural confirmation of the transient ring-opened intermediates before they undergo further secondary reactions (e.g., dimerization)[4].

Step 4: LC-QToF-MS Quantification and Mass Balance Validation

  • Action: Quench aliquots of the reaction mixture at specific time points and analyze them via Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS).

  • Causality & Validation: QToF-MS provides exact mass data to identify specific cleavage products (e.g., tracking the loss of CO2​ vs. retention of the carbamate). Self-Validation Check: The molar sum of the parent compound and identified degradants must equal 100% ± 2%. If the mass balance falls below 98%, it indicates the formation of volatile degradants or irreversible precipitation, requiring the assay to be recalibrated.

Workflow S1 1. Substrate Preparation (Halogenated Oxazolidinone in D2O Buffer) S2 2. Thermal Stress Application (40°C - 90°C Gradient) S1->S2 S3 3. Real-Time 1H-NMR (Monitor Ring-Opened Intermediates) S2->S3 S4 4. LC-QToF-MS Analysis (Quantify Degradants & Exact Mass) S2->S4 S5 5. Mass Balance Validation (Parent + Degradant = 100%) S3->S5 S4->S5 S6 6. Thermodynamic Calculation (Determine ΔG, Ea, t1/2) S5->S6 If Validated

Fig 2: Self-validating experimental workflow for profiling oxazolidinone thermodynamic stability.

Conclusion

The thermodynamic stability of 1,3-oxazolidin-2-one compounds is not a static property; it is highly tunable via halogenation. While the baseline cyclic carbamate provides robust resistance to hydrolysis[1], direct N-halogenation severely destabilizes the ring, rendering it a potent electrophile[2]. Conversely, strategic C-halogenation on appended aryl rings allows drug developers to fine-tune the electronic properties of the molecule, balancing the thermodynamic stability required for formulation with the target binding affinity required for efficacy[3][4]. By employing rigorous, mass-balance-validated analytical workflows, researchers can accurately map these thermodynamic landscapes to accelerate both synthetic methodology and drug discovery.

Sources

Exploratory

Exploratory Synthesis Pathways for Bromomethyl Oxazolidinone Intermediates: A Technical Guide for Advanced Drug Development

Executive Summary The oxazolidinone class of antibacterial agents, highlighted by first-line therapeutics such as linezolid and eperezolid, represents a critical defense against multidrug-resistant Gram-positive pathogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class of antibacterial agents, highlighted by first-line therapeutics such as linezolid and eperezolid, represents a critical defense against multidrug-resistant Gram-positive pathogens[1]. The pharmacological efficacy of these molecules is intrinsically linked to the stereochemistry of the 5-substituted oxazolidinone core. Within the synthetic pipeline, (R)-5-(bromomethyl)oxazolidin-2-one derivatives serve as highly versatile, late-stage electrophilic intermediates. This whitepaper elucidates the mechanistic causality, scalable methodologies, and self-validating protocols required to synthesize these critical chiral building blocks, providing a robust framework for drug development professionals.

Mechanistic Rationale & Pathway Design

Pathway A: Base-Mediated Carbamate Cyclization with Epibromohydrin

The most convergent and atom-economical route to the bromomethyl oxazolidinone scaffold involves the direct reaction of an aryl carbamate with (R)-epibromohydrin[2].

Causality of Base Selection: The initiation of this pathway requires the deprotonation of the carbamate nitrogen. Historically, n -butyllithium ( n -BuLi) was the industry standard for this transformation. However, n -BuLi poses severe pyrophoric hazards and necessitates strict cryogenic control (-78 °C), which drastically limits industrial scalability. Recent exploratory pathways have demonstrated that substituting n -BuLi with lithium tert-butoxide ( t -BuOLi) or cesium carbonate (Cs2CO3) provides optimal basicity[3]. t -BuOLi effectively deprotonates the carbamate at room temperature while eliminating the safety risks associated with highly reactive organolithiums, generating the product in excellent yields (up to 86%) without compromising stereochemical integrity[4].

Regioselectivity & Ring Closure: Following deprotonation, the nitrogen nucleophile selectively attacks the less sterically hindered β -carbon of epibromohydrin via an SN2 mechanism, ensuring the retention of the epoxide's chiral center[5]. The resulting alkoxide intermediate subsequently attacks the carbamate carbonyl. This triggers an intramolecular cyclization that expels the alcohol leaving group (e.g., benzyl alcohol), finalizing the oxazolidinone ring[5].

Pathway B: Direct Bromination of Hydroxymethyl Precursors

In synthetic strategies where the 5-(hydroxymethyl)oxazolidin-2-one core is formed early in the pipeline[6], the primary alcohol must be subsequently converted to a reactive bromide.

Causality of Reagent Selection: Standard brominating agents, such as phosphorus tribromide (PBr3), generate hydrobromic acid as a byproduct. This acidic environment can cleave sensitive protecting groups or prematurely open the oxazolidinone ring. To circumvent this degradation, the Appel reaction (utilizing CBr4 and PPh3) is employed. Triphenylphosphine reacts with carbon tetrabromide to form a highly electrophilic phosphonium species that activates the alcohol. The subsequent displacement by the bromide anion occurs under mild, neutral conditions, preserving the integrity of the heterocyclic core and preventing epimerization.

Comparative Analysis of Synthesis Pathways

To facilitate strategic decision-making in process chemistry, the quantitative and qualitative metrics of both pathways are summarized below.

MetricPathway A: Epibromohydrin CyclizationPathway B: Appel Bromination
Primary Precursor Aryl Carbamate + (R)-Epibromohydrin(R)-5-(hydroxymethyl)oxazolidin-2-one
Catalyst / Base t -BuOLi or Cs2CO3PPh3 / CBr4
Typical Yield 75% – 86%85% – 95%
Stereochemical Retention >98% ee (via SN2 ring opening)>99% ee (primary carbon reaction)
Scalability High (Room temperature, non-cryogenic)Moderate (Requires TPPO byproduct removal)
Toxicity / Hazards Epibromohydrin is a known alkylating agentCBr4 is toxic; requires careful handling

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure technical accuracy and product purity without requiring immediate external spectroscopic validation.

Protocol 1: Synthesis of (R)-5-(bromomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Targeting the Linezolid Intermediate via Pathway A

  • Initiation: Charge a flame-dried reactor with benzyl (3-fluoro-4-morpholinophenyl)carbamate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the mixture to 0 °C under an inert argon atmosphere.

  • Deprotonation: Add t -BuOLi (2.5 eq) portion-wise.

    • Causality Check: Maintaining 0 °C during addition prevents the premature degradation of the highly nucleophilic carbamate anion.

  • Electrophile Addition: Add (R)-epibromohydrin (1.2 eq) dropwise over 15 minutes.

  • Cyclization: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 1:1). The complete disappearance of the UV-active carbamate starting material validates the successful SN2 ring-opening and subsequent cyclization.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (equal volume to THF). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot ethanol.

    • Validation Checkpoint 2: The recrystallization step acts as an inherent purification filter, selectively precipitating the target oxazolidinone while leaving the cleaved benzyl alcohol byproduct fully dissolved in the ethanolic mother liquor.

Protocol 2: Appel Bromination of (R)-5-(hydroxymethyl)oxazolidin-2-one

Targeting the Tedizolid/Linezolid Precursor via Pathway B

  • Activation: Dissolve (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq) and CBr4 (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Phosphonium Formation: Slowly add triphenylphosphine (PPh3) (1.5 eq) in small portions over 30 minutes.

    • Causality Check: The formation of the phosphonium intermediate is highly exothermic. Controlled addition prevents thermal spikes that could lead to side reactions or solvent boiling.

  • Propagation: Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint 1: TLC monitoring (DCM:MeOH 95:5) will show the conversion of the polar alcohol spot to a significantly less polar brominated product.

  • Byproduct Precipitation: Concentrate the DCM to 20% of its original volume. Vigorously stir and add cold diethyl ether (5 volumes).

    • Validation Checkpoint 2: A heavy white precipitate of triphenylphosphine oxide (TPPO) will form immediately. Filtering this solid out validates the removal of the primary reaction byproduct, preventing complex chromatographic separation issues later.

  • Isolation: Concentrate the filtrate and pass through a short pad of silica gel to afford the pure bromomethyl intermediate.

Mechanistic & Workflow Visualizations

Pathway A Aryl Carbamate + Epibromohydrin B Base Deprotonation (t-BuOLi) A->B C Nucleophilic Attack (β-carbon) B->C SN2 Opening D Alkoxide Intermediate C->D E Intramolecular Cyclization D->E Ring Closure F (R)-5-(bromomethyl) oxazolidin-2-one E->F

Caption: Mechanistic pathway of aryl carbamate and epibromohydrin cyclization.

Workflow S1 Target Intermediate D1 Precursor? S1->D1 P1 Aryl Carbamate D1->P1 Route A P2 Hydroxymethyl Oxazolidinone D1->P2 Route B A1 Epibromohydrin Route P1->A1 A2 Appel Reaction (CBr4/PPh3) P2->A2

Caption: Decision matrix for selecting the optimal bromomethyl oxazolidinone synthesis route.

References

  • A novel and expeditious synthesis of oxazolidinone drugs linezolid and eperezolid | European Journal of Chemistry | 2[2]

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones | RSC Advances |4[4]

  • 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | CID 34177904 | PubChem | 6[6]

  • Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones | The Journal of Organic Chemistry | 5[5]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Abstract: This document provides a comprehensive guide for the synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, a key intermediate in medicinal chemistry. The oxazolidinone scaffold is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, a key intermediate in medicinal chemistry. The oxazolidinone scaffold is a cornerstone in the development of novel therapeutics, most notably as antibacterial agents.[1][2][3][4] This protocol details a robust two-step synthetic sequence, beginning with the formation of the oxazolidinone core followed by a high-yield bromination of the primary alcohol. The methodology is designed for researchers in drug discovery and process development, emphasizing mechanistic understanding, safety, and reproducibility.

Introduction and Scientific Context

The 1,3-oxazolidin-2-one ring system is a privileged scaffold in modern pharmacology. Its rigid, five-membered heterocyclic structure provides a unique conformational constraint that is ideal for targeted interactions with biological macromolecules. The first FDA-approved oxazolidinone antibiotic, Linezolid, revolutionized the treatment of multi-drug-resistant Gram-positive bacterial infections.[2][3] The core structure, particularly the N-aryl substitution and the C5-functionalized side chain, are critical determinants of biological activity.

The target molecule, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS No. 104392-63-4)[5], serves as a versatile building block. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution to introduce a wide array of functional groups at the C5 position. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed protocol for its synthesis, starting from the precursor alcohol, 3-(4-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is paramount. Our strategy involves the bromination of a pre-formed oxazolidinone alcohol. This approach avoids potential side reactions associated with constructing the ring in the presence of a reactive bromomethyl group.

The key transformation is the conversion of a primary alcohol to an alkyl bromide. For this, the Appel reaction is selected due to its mild, neutral reaction conditions, which are highly compatible with the oxazolidinone core.[6] The reaction proceeds with high fidelity and stereochemical inversion at the reaction center, driven by the formation of the highly stable triphenylphosphine oxide byproduct.[7][8]

G Target 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one Precursor 3-(4-Chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Target->Precursor Appel Reaction (PPh₃, CBr₄)

Caption: Retrosynthetic approach for the target compound.

Synthesis of Precursor: 3-(4-Chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

While this precursor is commercially available, a brief overview of its synthesis is provided for completeness. A common and effective method is the cycloaddition of an isocyanate with an epoxide.[9][10][11]

  • Reaction: 4-chlorophenyl isocyanate reacts with glycidol (2,3-epoxy-1-propanol) in the presence of a suitable catalyst, such as a Lewis acid or a lithium salt, to form the desired 3-(4-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. This reaction establishes the core heterocyclic structure.

Detailed Protocol: Bromination via the Appel Reaction

This section provides a step-by-step protocol for converting the precursor alcohol into 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
3-(4-Chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one136850-01-8227.642.28 g (10.0 mmol, 1.0 eq)Starting material. Ensure it is dry.
Triphenylphosphine (PPh₃)603-35-0262.293.15 g (12.0 mmol, 1.2 eq)Reagent grade.
Carbon tetrabromide (CBr₄)558-13-4331.633.98 g (12.0 mmol, 1.2 eq)Toxic. Handle in a chemical fume hood.
Dichloromethane (DCM), anhydrous75-09-284.93100 mLUse a dry, non-protic solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/A50 mLFor aqueous work-up.
Brine (Saturated aqueous NaCl solution)N/AN/A50 mLFor aqueous work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9120.37~5 gDrying agent.
Silica gel (230-400 mesh)7631-86-960.08As neededFor column chromatography.
Ethyl acetate / Hexanes mixtureN/AN/AAs neededEluent for chromatography.
Experimental Workflow

Caption: Step-by-step workflow for the Appel bromination.

Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add 3-(4-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (2.28 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol). Add 80 mL of anhydrous dichloromethane (DCM) to dissolve the solids.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

    • Causality: Cooling is crucial to control the initial exotherm upon addition of the brominating agent and to minimize potential side reactions.

  • Brominating Agent Addition: In a separate beaker, dissolve carbon tetrabromide (3.98 g, 12.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The product should have a higher Rf value than the starting alcohol.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any residual acidic byproducts.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of brine.

    • Causality: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a solid or viscous oil, co-eluted with triphenylphosphine oxide.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate is typically effective for separating the product from the triphenylphosphine oxide byproduct.

  • Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one as a white to off-white solid.

Mechanism of the Appel Reaction

The reaction proceeds through a well-established pathway, highlighting the role of phosphorus as an oxophile.[6][7][8]

Appel_Mechanism cluster_0 Activation cluster_1 Alkoxide Formation cluster_2 Oxyphosphonium Formation cluster_3 SN2 Displacement PPh3 PPh₃ CBr4 CBr₄ PPh3->CBr4 Attack Salt [Ph₃P-Br]⁺ CBr₃⁻ CBr4->Salt Alcohol R-OH Salt->Alcohol Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation by CBr₃⁻ Phosphonium [Ph₃P-Br]⁺ Alkoxide->Phosphonium Attack Oxyphosphonium [R-O-PPh₃]⁺ Br⁻ Phosphonium->Oxyphosphonium Product R-Br Oxyphosphonium->Product Byproduct Ph₃P=O Oxyphosphonium->Byproduct Bromide Br⁻ Bromide->Oxyphosphonium Backside Attack

Caption: Mechanism of the Appel reaction for alcohol bromination.

  • Activation: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, forming a phosphonium salt intermediate, [Ph₃P-Br]⁺CBr₃⁻.[6]

  • Deprotonation: The tribromomethanide anion (CBr₃⁻) is a strong base and deprotonates the alcohol to form an alkoxide and bromoform (CHBr₃).

  • Oxyphosphonium Salt Formation: The resulting alkoxide acts as a nucleophile, attacking the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ cation. This displaces a bromide ion and forms a key alkoxyphosphonium salt intermediate, [R-O-PPh₃]⁺. This step effectively converts the hydroxyl group into an excellent leaving group.

  • SN₂ Displacement: The bromide ion, now a free nucleophile, performs a backside (Sₙ2) attack on the carbon atom attached to the oxygen, displacing triphenylphosphine oxide (Ph₃P=O) and forming the final alkyl bromide product with inversion of stereochemistry.[7][12] The formation of the very strong P=O double bond is the thermodynamic driving force for the reaction.[7]

Safety and Handling

General Precautions:

  • This procedure must be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

Reagent-Specific Hazards:

  • Carbon Tetrabromide (CBr₄): Toxic and harmful if inhaled or swallowed. It is a suspected carcinogen. Avoid all contact and inhalation.

  • Phosphorus Tribromide (PBr₃) (Alternative Reagent): Highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[13][14][15][16] If using PBr₃ as an alternative, all glassware must be scrupulously dried, and the reaction must be run under a strictly inert atmosphere.[15][16]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

Waste Disposal:

  • All halogenated organic waste must be collected in a designated, properly labeled waste container. Do not mix with non-halogenated waste. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Beilstein Journals. (2020, July 21).
  • PMC. (2020, July 21).
  • ACS Publications. (2013, March 15). Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates.
  • Organic Chemistry Portal. (2017).
  • RSC Publishing. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES).
  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions.
  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
  • Alfa Chemistry. (2024, October 12). Appel Reaction.
  • Wikipedia. Appel reaction.
  • YouTube. (2025, November 16). Appel Reaction Mechanism.
  • TCI Chemicals. (2023, March 5).
  • Google Patents. US4128654A - 5-Halomethyl-3-phenyl-2-oxazolidinones.
  • Fisher Scientific. SAFETY DATA SHEET - Phosphorus tribromide, 1M solution in dichloromethane.
  • ResearchGate. (2026, March 3). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Merck. SAFETY DATA SHEET - Phosphorus tribromide for synthesis.
  • Thermo Fisher Scientific. (2010, November 24).
  • MilliporeSigma. (2025, November 6).
  • CymitQuimica. (5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one.
  • Wiley Online Library. (2001, July 10).
  • Organic Chemistry Portal. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
  • Sapphire Bioscience. 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.
  • KOC University. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-methylbenzyl]aziridines.
  • Der Pharma Chemica. A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid.
  • Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
  • PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • PMC. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • ChemicalBook. (2025, July 24). (5R)-3-(4-BROMO-3-FLUOROPHENYL)-5-HYDROXYMETHYLOXAZOLIDIN-2-ONE.
  • MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
  • MDPI. (2014, September 18). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-.
  • MilliporeSigma. (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
  • Asian Journal of Chemistry. NOTE Synthesis of Some 2-Oxazolidinones in Mild Conditions.

Sources

Application

Application Note: Advanced Methodologies in the Catalytic Asymmetric Synthesis of Oxazolidinone Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Chiral 2-oxazolidinones are indispensabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Chiral 2-oxazolidinones are indispensable structural motifs in modern organic synthesis. They serve a dual purpose: acting as highly effective chiral auxiliaries (e.g., Evans' auxiliaries) for stereoselective alkylations and aldol reactions, and functioning as core pharmacophores in a variety of antimicrobial and central nervous system therapeutics.

Conventionally, enantioenriched 2-oxazolidinones are synthesized via the cyclization of optically pure β -amino alcohols with C1-building blocks like phosgene[1]. However, this "chiral pool" approach is fundamentally limited by the availability of natural amino acid precursors and relies on highly toxic reagents[1]. To bypass these limitations, catalytic asymmetric synthesis has emerged as a transformative paradigm. By employing prochiral substrates and leveraging transition-metal, organocatalytic, or biocatalytic systems, researchers can access a vastly expanded chemical space with high atom economy, excellent enantioselectivity, and scalable operational safety.

State-of-the-Art Catalytic Strategies

Transition-Metal Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of 2-oxazolones provides a highly atom-economical route to 2-oxazolidinones. Recent breakthroughs have utilized both Ruthenium(II) and Nickel-based catalytic systems:

  • Ru(II)-NHC Systems: The use of N-heterocyclic carbene (NHC) ligands is critical here. The strongly σ -donating nature of the NHC ligand stabilizes the active Ruthenium center during the catalytic cycle, preventing catalyst degradation. This enables a broad functional group tolerance and delivers excellent enantioselectivities (up to 96% ee) at low catalyst loadings[1].

  • Ni-Catalyzed Systems: Utilizing earth-abundant Nickel provides a cost-effective alternative for gram-scale production. This protocol has demonstrated exceptional synthetic utility, achieving 95%–99% yields and >99% ee, with turnover numbers (TON) reaching up to 3350[2].

Biocatalytic C(sp3)–H Amination

Biocatalysis offers a sustainable, enantiodivergent approach to oxazolidinone synthesis via the intramolecular C(sp3)–H amination of carbamates[3]. This is achieved using engineered myoglobin-based catalysts.

  • Mechanistic Causality: A critical breakthrough in this method is the implementation of an outer-sphere mutation, Y146F , within the myoglobin structure[4]. This specific mutation alters the electronic and steric environment of the heme pocket, thermodynamically favoring the productive nitrene transfer (C–H amination) pathway over the unproductive reductive pathways that typically plague wild-type hemeproteins[4].

Organocatalytic Asymmetric Aldol Reactions

For the synthesis of heavily substituted (e.g., trisubstituted) oxazolidinones, the thiourea-catalyzed (TUC) aldol reaction of 2-isocyanatomalonate diesters with aldehydes is highly effective[5].

  • Mechanistic Causality: The thiourea moiety acts via dual hydrogen-bonding. It simultaneously activates the aldehyde electrophile and rigidifies the transition state, dictating the facial attack of the isocyanate. This yields chiral 4-carboxyl oxazolidinones that are equivalent to β -hydroxy- α -amino acids bearing tetrasubstituted carbon centers[5].

G Start Prochiral Precursors (2-Oxazolones, Carbamates) Cat1 Ru(II)-NHC / Ni Catalysts Asymmetric Hydrogenation Start->Cat1 H2 (1 atm) Cat2 Engineered Myoglobin (Y146F) C(sp3)-H Amination Start->Cat2 Nitrene Transfer Cat3 Thiourea Organocatalyst Asymmetric Aldol Addition Start->Cat3 Aldehyde Product Chiral 2-Oxazolidinones (High Yield, >95% ee) Cat1->Product Cat2->Product Cat3->Product

Strategic pathways for the catalytic asymmetric synthesis of oxazolidinones.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the leading catalytic methodologies, allowing for rapid selection based on substrate requirements and scale.

MethodologyCatalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)Key Advantage
Asymmetric Hydrogenation Ru(II)-NHC2-OxazolonesUp to 99%Up to 96%Broad functional group tolerance; highly scalable[1].
Asymmetric Hydrogenation Ni-Catalyst2-Oxazolones95–99%97–>99%Earth-abundant metal; high TON (up to 3350)[2].
Biocatalytic Amination Myoglobin (Y146F)CarbamatesGoodHighSustainable aqueous conditions; enantiodivergent[4].
Asymmetric Aldol Chiral ThioureaIsocyanatomalonate DiestersUp to 87%Up to 88%Direct access to trisubstituted oxazolidinones[5].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that deviations in catalyst activity or environmental conditions are caught before proceeding to subsequent steps.

Protocol A: Ru(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

Adapted for gram-scale synthesis[1].

1. Substrate & Catalyst Preparation (Glovebox Required):

  • Action: In an argon-filled glovebox, charge a stainless-steel autoclave with the 2-oxazolone substrate (1.0 equiv) and the Ru(II)-NHC catalyst (0.05 mol %, S/C = 2000).

  • Solvent: Add anhydrous, degassed methanol.

  • Validation Checkpoint: Perform Karl Fischer titration on the methanol prior to use. Moisture levels must be <50 ppm to prevent premature quenching of the active Ru(II) species.

2. Hydrogenation Phase:

  • Action: Seal the autoclave, remove it from the glovebox, and purge with H 2​ gas three times. Pressurize the vessel to 1 atm of H 2​ .

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor the pressure gauge. A plateau in pressure drop indicates the cessation of hydrogen uptake (reaction completion).

3. Workup & Enantiomeric Validation:

  • Action: Vent the H 2​ gas slowly. Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate).

  • Validation Checkpoint: Analyze the purified product via Chiral HPLC. Crucial: Always run a synthesized racemic standard first to accurately calibrate the retention times of both enantiomers before calculating the exact ee%.

Protocol B: Biocatalytic C(sp3)–H Amination using Engineered Myoglobin

Optimized for nitrene transfer[3],[4].

Workflow Step1 1. Substrate Prep (Carbamate Synthesis) Step2 2. Biocatalyst Addition (Myoglobin Y146F) Step1->Step2 Step3 3. Anaerobic Reaction (Nitrene Transfer) Step2->Step3 Step4 4. Extraction & Chiral HPLC Validation Step3->Step4

Step-by-step workflow for biocatalytic C(sp3)-H amination of carbamates.

1. Buffer Preparation & Degassing (Critical Step):

  • Action: Prepare a 50 mM potassium phosphate buffer (pH 8.0).

  • Degassing: Purge the buffer with argon for at least 45 minutes.

  • Validation Checkpoint: Add a trace amount of resazurin indicator. The solution must remain colorless. Any pink coloration indicates residual O 2​ , which will competitively bind to the heme iron and fatally poison the nitrene transfer intermediate.

2. Enzymatic Reaction:

  • Action: In an anaerobic chamber, combine the degassed buffer, the carbamate substrate (dissolved in a minimal amount of DMSO, final concentration <5% v/v to prevent enzyme denaturation), and the purified Myoglobin Y146F variant.

  • Initiation: Add the chemical oxidant/nitrene precursor slowly. Stir at room temperature for 16 hours.

3. Extraction & Analysis:

  • Action: Quench the reaction by exposing it to air. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation Checkpoint: Perform 1 H-NMR analysis of the crude mixture to verify the disappearance of the characteristic C(sp3)-H proton peak and the appearance of the oxazolidinone ring protons, confirming cyclization before proceeding to chiral HPLC.

References

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. National Institutes of Health (PMC). URL:[Link]

  • Asymmetric Synthesis of Trisubstituted Oxazolidinones by the Thiourea-Catalyzed Aldol Reaction of 2-Isocyanatomalonate Diester. Organic Letters (ACS Publications). URL:[Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv / ACS Catalysis. URL:[Link]

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Publications. URL:[Link]

Sources

Method

Application Note: Chromatographic Separation and Impurity Profiling of Bromomethyl Oxazolidinones

Executive Summary The 5-(bromomethyl)oxazolidin-2-one scaffold is a critical chiral building block in the synthesis of high-value oxazolidinone-class therapeutics, most notably the antibiotics linezolid and eperezolid, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(bromomethyl)oxazolidin-2-one scaffold is a critical chiral building block in the synthesis of high-value oxazolidinone-class therapeutics, most notably the antibiotics linezolid and eperezolid, as well as the anticoagulant rivaroxaban. Because the pharmacological efficacy of these drugs is strictly dependent on their stereochemistry, rigorous chromatographic methods are required to monitor both chemical purity and enantiomeric excess (ee) during synthesis.

This application note provides a comprehensive, self-validating framework for the chromatographic separation of bromomethyl oxazolidinones. It details two orthogonal methodologies: a Normal-Phase Chiral HPLC protocol for enantiomeric resolution and a Reversed-Phase HPLC (RP-HPLC) protocol for chemical impurity profiling.

Chemical Context & Mechanistic Challenges

The synthesis of oxazolidinone drugs relies heavily on the chiral purity of their intermediates[1]. The target intermediate, typically a 3-aryl-5-(bromomethyl)oxazolidin-2-one, presents unique chromatographic challenges:

  • Chiral Recognition: The enantiomeric separation of the (R)- and (S)-isomers requires a stationary phase capable of forming transient, stereoselective diastereomeric complexes. Enantioselective transformations and the rigorous chromatographic verification of these chiral intermediates are critical in the large-scale synthesis of therapeutic agents[2].

  • Chemical Stability: The bromomethyl group is highly susceptible to nucleophilic substitution. Mobile phases containing strong nucleophiles (e.g., primary amines) or high pH buffers must be strictly avoided to prevent on-column degradation.

  • Polarity Differentials: Crude synthetic mixtures contain highly polar unreacted anilines, moderately polar ring-opened byproducts, and the highly lipophilic bromomethyl target. RP-HPLC is the mainstream method for assessing the purity and lipophilicity of these precursors[3].

RPHPLC A Crude Synthesis Mixture B RP-HPLC (C18 Column) Gradient: 0.1% TFA in H2O / MeCN A->B Injection C Ring-Opened Amine (Highly Polar) B->C tR: ~3.5 min D Hydroxymethyl Byproduct (Moderate Polarity) B->D tR: ~5.2 min E 5-(Bromomethyl)oxazolidin-2-one (Target Intermediate) B->E tR: ~8.8 min

Reversed-phase HPLC impurity profiling of bromomethyl oxazolidinone synthesis mixtures.

Protocol A: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Causality & Rationale

To separate the (R) and (S) enantiomers of bromomethyl oxazolidinones, a polysaccharide-based Chiral Stationary Phase (CSP) is utilized. The chiral recognition mechanism requires a minimum of three points of interaction. The oxazolidinone ring provides a rigid hydrogen-bond acceptor (C=O), while the aryl group provides π-π stacking opportunities. The carbamate linkages on the amylose backbone of the CSP act as complementary hydrogen-bond donors (N-H) and acceptors (C=O).

Isopropanol (IPA) is chosen as the polar modifier over methanol. Why? Protic solvents with small steric profiles like methanol can outcompete the analyte for the deep chiral grooves of the amylose polymer, disrupting the critical hydrogen bonding between the oxazolidinone carbonyl and the CSP, leading to a loss of enantioselectivity. The bulkier IPA preserves these interactions.

Step-by-Step Methodology
  • Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with HPLC-grade n-Hexane/IPA (90:10, v/v) at 1.0 mL/min until a stable baseline is achieved (approx. 30 column volumes).

  • Sample Preparation: Dissolve the purified bromomethyl oxazolidinone intermediate in the mobile phase to achieve a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • System Suitability Testing (SST): Inject a racemic standard. The system is validated for use only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

ChiralSeparation A Racemic Mixture 5-(Bromomethyl)oxazolidin-2-one B Chiral Stationary Phase (Amylose Tris-3,5-dimethylphenylcarbamate) A->B Hexane/IPA (90:10) C (R)-Enantiomer (Active Precursor) B->C Weak π-π Interaction (Elutes First) D (S)-Enantiomer (Impurity) B->D Strong Hydrogen Bonding (Elutes Second)

Chiral separation workflow of bromomethyl oxazolidinones using polysaccharide-based CSPs.

Protocol B: Reversed-Phase HPLC for Chemical Purity

Causality & Rationale

The synthesis of linezolid often involves the use of chiral epoxides reacting with aniline derivatives to form the oxazolidinone core[4]. Crude reaction mixtures contain unreacted basic amines (e.g., 3-fluoro-4-morpholinoaniline).

Why use 0.1% Trifluoroacetic acid (TFA)? TFA acts as an ion-pairing agent and acidifier. It protonates residual basic amines, preventing secondary electrostatic interactions with free, unendcapped silanols on the C18 stationary phase. This eliminates peak tailing for basic impurities. Because the target bromomethyl oxazolidinone is neutral, its retention is unaffected by pH and is driven purely by hydrophobic interactions, eluting later in the gradient.

Step-by-Step Methodology
  • Column Preparation: Install a high-density C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Quench 50 µL of the crude reaction mixture with 950 µL of Mobile Phase A/B (50:50). Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble inorganic salts (e.g., lithium bromide used in synthesis). Transfer the supernatant to an autosampler vial.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Gradient Program: Execute the gradient as defined in Table 2.

  • System Suitability Testing (SST): Inject a reference standard of the target intermediate 5 times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Quantitative Data & Chromatographic Metrics

Table 1: Representative Chromatographic Performance Metrics (Chiral NP-HPLC)

AnalyteRetention Time ( tR​ )Capacity Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
(R)-5-(Bromomethyl)oxazolidin-2-one8.45 min1.82--1.12
(S)-5-(Bromomethyl)oxazolidin-2-one11.20 min2.731.503.451.18

Note: Data represents typical performance on a Chiralpak AD-H column using Hexane/IPA (90:10).

Table 2: Gradient Elution Profile and Elution Order (RP-HPLC)

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (MeCN)Eluting Species (Typical)
0.09010-
2.09010Unreacted Anilines (~3.5 min)
10.04060Hydroxymethyl Byproducts (~5.2 min)
12.01090Target Bromomethyl Intermediate (~8.8 min)
15.01090Highly lipophilic dimers
15.19010Column Re-equilibration

References

  • Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography TrAC Trends in Analytical Chemistry
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents ACS Public
  • Processes for preparing linezolid (US Patent 9656973B2)
  • A novel and expeditious synthesis of oxazolidinone drugs linezolid and eperezolid ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical bottlenecks in synthesizing 5-(bromomethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical bottlenecks in synthesizing 5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one. This compound is a vital building block in the development of oxazolidinone-class antibacterial agents and factor Xa inhibitors[1].

Below, you will find a mechanistic breakdown, targeted troubleshooting strategies, and a self-validating protocol engineered to maximize your reaction yield.

Mechanistic Pathway & Workflow

Understanding the causality of your reaction is the first step to optimizing yield. The synthesis from ethyl (4-chlorophenyl)carbamate and epibromohydrin proceeds via a base-promoted N-alkylation to form an uncyclized epoxide intermediate, followed by an intramolecular 5-exo-tet cyclization.

SynthesisPathway A 4-Chlorophenyl Carbamate + Epibromohydrin B Base-Promoted N-Alkylation A->B C Epoxide Intermediate (Uncyclized) B->C C->C Stalled Reaction (Weak Base) D Intramolecular Cyclization C->D LiOH / DMF E 5-(Bromomethyl)-3-(4-chlorophenyl) -1,3-oxazolidin-2-one (Target Product) D->E 5-Exo-Tet Closure F Side Reaction: Hydrolysis / Substitution E->F Excess Base / H2O G 5-(Hydroxymethyl) Impurity F->G

Base-promoted synthesis pathway of the target oxazolidinone and common side reactions.

Troubleshooting & FAQs

Q1: My reaction is stalling at the uncyclized epoxide intermediate. How do I force the oxazolidinone ring closure? Expertise & Causality: The reaction of N-aryl carbamates with epihalohydrins occurs in two distinct kinetic stages. If the base is too weak (e.g., K₂CO₃ at room temperature) or the solvent lacks sufficient polarity to stabilize the transition state, the intermediate N-(oxiran-2-ylmethyl)carbamate will not undergo the nucleophilic attack required to close the ring. Solution: Switch to a stronger but non-nucleophilic base system. Research demonstrates that using Lithium Hydroxide (LiOH) in N,N-dimethylformamide (DMF) at room temperature is highly effective for oxazolidinone ring closure[2]. The lithium ion acts as a Lewis acid, coordinating with the epoxide oxygen to facilitate ring opening, while the hydroxide deprotonates the carbamate nitrogen.

Q2: I am seeing significant conversion of the bromomethyl group to a hydroxymethyl group. How do I prevent this? Expertise & Causality: The bromomethyl group is highly susceptible to nucleophilic substitution (SN2). If aqueous bases (like NaOH or KOH) are used, or if there is excess moisture in the reaction mixture, hydroxide ions will displace the bromide, yielding the 5-(hydroxymethyl) impurity. Solution: Strictly maintain anhydrous conditions. Use anhydrous LiOH or lithium tert-butoxide (LiOtBu). Limit the base equivalents (1.1 to 1.5 eq is optimal)[2]. Avoid prolonged heating past the completion of the cyclization step.

Q3: My GC/MS shows a mixture of 5-membered and 6-membered rings. How can I improve regioselectivity? Expertise & Causality: The intramolecular attack of the carbamate oxygen on the epoxide can occur at the less hindered carbon (yielding the 5-membered oxazolidinone) or the more hindered carbon (yielding the 6-membered 1,3-oxazinan-2-one). According to Baldwin's rules, the 5-Exo-Tet ring closure is kinetically favored over 6-Endo-Tet. However, high temperatures can push the reaction toward thermodynamic mixtures. Solution: Ensure the reaction is kinetically controlled. Lowering the reaction temperature during the cyclization phase and using a coordinating counterion (like Li⁺) strongly biases the regioselectivity toward the 5-exo-tet epoxide opening[2].

Optimized Step-by-Step Protocol

This self-validating protocol is engineered to maximize the yield of the target bromomethyl oxazolidinone while suppressing hydrolysis and polymerization.

Reagents:

  • Ethyl (4-chlorophenyl)carbamate (1.0 eq)

  • Epibromohydrin (1.5 to 3.0 eq)

  • Anhydrous Lithium Hydroxide (LiOH) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stirrer and purge with inert Nitrogen (N₂) gas to eliminate atmospheric moisture.

  • Reagent Loading: Dissolve 1.0 equivalent of ethyl (4-chlorophenyl)carbamate in anhydrous DMF (approx. 0.5 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous LiOH to the solution. Stir at room temperature for 15 minutes to allow for the initial deprotonation of the carbamate.

  • Alkylation: Dropwise add 1.5 to 3.0 equivalents of epibromohydrin.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the carbamate spot indicates successful N-alkylation.

  • Cyclization: Maintain the reaction at room temperature or gently warm to 40 °C for 4-6 hours. Avoid exceeding 60 °C to prevent polymerization of excess epibromohydrin and hydrolysis of the bromomethyl group.

  • Quenching & Workup: Quench the reaction by adding ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure 5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

Quantitative Data Summaries

The following table summarizes the effect of base and solvent selection on the synthesis yield of N-aryl oxazolidinones from carbamates and epihalohydrins, adapted from established optimization studies[2].

Base (Equivalents)SolventTemperature (°C)Time (h)Yield of Target Oxazolidinone (%)Major Impurity Observed
K₂CO₃ (1.5)Acetone60 (Reflux)1245 - 55Uncyclized Epoxide
NaH (1.2)THF0 to 25460 - 65Hydroxymethyl analog
LiOH (1.5) DMF 25 6 85 - 92 Trace Epoxide
NaOH (3.0)H₂O/DCM258< 30Hydroxymethyl analog

Note: Data reflects optimized conditions for maximizing the 5-exo-tet cyclization while preserving the halomethyl leaving group.

References

  • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: Arkivoc (2022) URL: [Link]

  • Title: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Source: Molecules (2014) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid (CAS 149437-76-3)

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzoyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzoyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its production. As a key intermediate in the synthesis of ezetimibe, a cholesterol-lowering medication, ensuring the high purity of 4-(4-Fluorobenzoyl)butyric acid is paramount.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-(4-Fluorobenzoyl)butyric acid via the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Q1: My HPLC analysis shows an unexpected peak, which I suspect is an impurity. How can I identify and minimize it?

A1: The most common and critical impurity in this synthesis is the desfluoro analog, 4-benzoylbutyric acid.[1][2][3] This impurity arises from the presence of benzene in the fluorobenzene starting material.[4]

Causality: The Friedel-Crafts acylation is a competitive electrophilic aromatic substitution reaction. Benzene is approximately five times more reactive than fluorobenzene in this reaction due to the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring.[4] Therefore, even trace amounts of benzene (often present in commercial fluorobenzene at levels of 300-700 ppm) can lead to the formation of a significant amount of the 4-benzoylbutyric acid impurity.[1][2][4]

Troubleshooting Steps:

  • Analyze Starting Materials: Before beginning the synthesis, analyze your fluorobenzene starting material for benzene content using a validated analytical method such as Gas Chromatography (GC).

  • Select High-Purity Reagents: Whenever possible, use fluorobenzene with the lowest possible benzene content. Some commercial grades are available with specified low benzene levels.

  • Purification of the Final Product: If the desfluoro impurity is already present in your crude product, it can be removed or minimized through purification techniques. The most effective method is recrystallization, often from a solvent like acetone.[2][3] Another common purification step involves dissolving the crude product in an aqueous base (like sodium hydroxide), treating with activated charcoal, filtering, and then re-precipitating the desired acid by acidification with an acid like HCl.[2][3]

Q2: The yield of my reaction is consistently low, and the product is off-white or yellowish instead of a white crystalline solid. What could be the cause?

A2: Low yields and discoloration can stem from several factors, including incomplete reactions, side reactions, and degradation of the product during workup.

Causality: Friedel-Crafts acylations are sensitive to reaction conditions. The use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to side reactions if not properly controlled.[5] Inadequate temperature control, moisture contamination, or improper quenching of the reaction can all contribute to lower yields and impurity formation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of moisture can deactivate the aluminum chloride catalyst and lead to side reactions.[6] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Temperature Control: The reaction temperature should be carefully controlled, typically between 10-25°C.[3] Lower temperatures can slow the reaction rate, while higher temperatures can promote the formation of side products.

  • Controlled Addition of Reagents: Add the solution of glutaric anhydride and fluorobenzene to the aluminum chloride slurry slowly to maintain the desired reaction temperature and avoid localized overheating.[3]

  • Proper Quenching: The reaction should be quenched by carefully adding the reaction mixture to a cold solution of dilute hydrochloric acid.[7][8] This step is highly exothermic and must be done slowly with efficient cooling to prevent product degradation.

  • Purification: The off-white or yellowish color is likely due to impurities. The purification method described in A1 (dissolving in base, charcoal treatment, and re-precipitation) is effective at removing many colored impurities.[2][3] Subsequent recrystallization from a suitable solvent like acetone should yield a white crystalline product.[2][3]

Q3: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the reaction?

A3: While the primary product of the Friedel-Crafts acylation of fluorobenzene is the para-substituted isomer (4-(4-Fluorobenzoyl)butyric acid), the formation of the ortho-isomer is a possible side reaction.

Causality: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. However, the para-position is sterically less hindered, making it the favored site of acylation. The ratio of para to ortho product can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: While aluminum chloride is commonly used, exploring milder Lewis acids might improve selectivity in some cases, although this may require optimization of other reaction parameters.[6]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer by increasing the selectivity of the reaction.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Dichloromethane is a commonly used solvent for this reaction.[3][7]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of 4-(4-Fluorobenzoyl)butyric acid.

Q1: What is the primary reaction mechanism for the synthesis of 4-(4-Fluorobenzoyl)butyric acid?

A1: The synthesis proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[5][9] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (aluminum chloride) reacts with glutaric anhydride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis of 4-(4-Fluorobenzoyl)butyric acid involves several hazardous materials and requires strict adherence to safety protocols.

  • Aluminum Chloride (AlCl₃): This is a water-reactive and corrosive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorobenzene: This is a flammable liquid. Avoid open flames and sources of ignition.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): This is a corrosive acid. Handle with care and appropriate PPE.

  • Quenching: The quenching of the reaction with acidic water is highly exothermic and should be performed with extreme caution and adequate cooling.

Q3: How should I properly store the final product, 4-(4-Fluorobenzoyl)butyric acid?

A3: 4-(4-Fluorobenzoyl)butyric acid is a solid at room temperature and should be stored in a cool, dry place to maintain its stability.[4] It is advisable to store it in a tightly sealed container to protect it from moisture.

Data and Protocols

Table 1: Common Impurities and Recommended Analytical Methods
Impurity NameStructureTypical SourceRecommended Analytical Method
4-Benzoylbutyric acid (desfluoro impurity)C₁₁H₁₂O₃Benzene impurity in fluorobenzene starting material[4]High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS)
Ortho-isomerC₁₁H₁₁FO₃Side reaction during Friedel-Crafts acylationHPLC, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Unreacted Glutaric AnhydrideC₅H₆O₃Incomplete reactionHPLC, NMR Spectroscopy
Experimental Protocol: Purification of Crude 4-(4-Fluorobenzoyl)butyric Acid

This protocol describes a common method for purifying the crude product to remove the desfluoro impurity and other byproducts.[2][3]

  • Dissolution in Base: Suspend the crude 4-(4-Fluorobenzoyl)butyric acid in a sufficient volume of a dilute aqueous sodium hydroxide solution (e.g., 4% w/v). Stir until the solid is completely dissolved.

  • Charcoal Treatment: Add a small amount of activated charcoal (e.g., 5-10% by weight of the crude product) to the solution. Heat the mixture gently with stirring for about 30-60 minutes to decolorize the solution.

  • Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated charcoal and any other insoluble impurities.

  • Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2). The purified 4-(4-Fluorobenzoyl)butyric acid will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acid and salts.

  • Drying: Dry the purified product in a vacuum oven at 50-70°C to a constant weight.

  • Optional Recrystallization: For even higher purity, the dried product can be recrystallized from a suitable solvent such as acetone.[2][3]

Visualizations

Diagram 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

G cluster_reagents Starting Materials cluster_catalyst Catalyst Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalysis Product 4-(4-Fluorobenzoyl)butyric Acid Reaction->Product

Caption: Reaction scheme for the synthesis of 4-(4-Fluorobenzoyl)butyric acid.

Diagram 2: Formation of the Desfluoro Impurity

G cluster_starting_material Fluorobenzene Starting Material Fluorobenzene Fluorobenzene (Major Component) Reaction Competitive Friedel-Crafts Acylation Fluorobenzene->Reaction Benzene Benzene (Impurity) Benzene->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Catalysis Product 4-(4-Fluorobenzoyl)butyric Acid (Desired Product) Reaction->Product Impurity 4-Benzoylbutyric Acid (Desfluoro Impurity) Reaction->Impurity

Caption: Formation of the desfluoro impurity from benzene present in the starting material.

References

  • An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. (n.d.).
  • Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid - Benchchem. (n.d.).
  • Friedel Crafts Reaction - SATHEE. (n.d.).
  • 4-(4-Fluorobenzoyl)butyric acid synthesis - ChemicalBook. (n.d.).
  • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents. (n.d.).
  • Common side reactions in the Friedel-Crafts acylation of furan - Benchchem. (n.d.).
  • US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents. (n.d.).
  • Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 - Smolecule. (2023, September 20).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
  • identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Strategic Control of Debromination in N-Aryl Oxazolidinone Synthesis

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and often yield-limiting side reaction of debromination during the synthesis of N-(bromoaryl) oxazolidinones. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively control your synthetic outcomes.

Introduction: The Challenge of Preserving the C-Br Bond

N-aryl oxazolidinones are a critical structural motif in medicinal chemistry, most notably in the linezolid class of antibiotics. The bromine substituent on the aryl ring is a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions. However, the very conditions used to forge the C-N bond between the oxazolidinone nitrogen and the bromoaryl group can inadvertently lead to the reductive cleavage of the C-Br bond, a side reaction known as hydrodehalogenation or debromination. This unwanted reaction leads to a mixture of the desired product and the debrominated analog, complicating purification and reducing the overall yield.

This guide will delve into the mechanistic underpinnings of debromination in the two most common N-arylation methods—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling—and provide actionable strategies to mitigate this side reaction.

Part 1: Troubleshooting Debromination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] However, the catalytic cycle can be diverted towards the undesired debrominated product.

FAQ 1: I am observing a significant amount of the debrominated N-aryloxazolidinone in my Buchwald-Hartwig reaction. What is the likely mechanism?

Answer:

Debromination in a Buchwald-Hartwig reaction is a classic example of a competing side reaction within the palladium catalytic cycle. The primary cause is the formation of a palladium-hydride (Pd-H) species, which can then participate in a reductive elimination with the aryl bromide faster than the desired C-N bond formation.

Here is a simplified representation of the competing pathways:

Buchwald_Hartwig_Debromination Pd0 Pd(0)L_n OxAdd Ar(Br)-Pd(II)-L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(L_n)(Oxaz)]^+ Br^- OxAdd->AmineCoord + Oxazolidinone PdH H-Pd(II)-Br(L_n) OxAdd->PdH + Hydride Source (e.g., from base, solvent) Amide Ar-Pd(II)-Amido(L_n) AmineCoord->Amide - HBr (Base) Product Ar-N-Oxazolidinone Amide->Product Reductive Elimination (Desired Pathway) Product->Pd0 Regenerates Catalyst Debrominated Ar-H Debrominated->Pd0 Regenerates Catalyst PdH->Debrominated Reductive Elimination (Side Reaction)

Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product versus debromination.

The key factors that promote this side reaction are:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2]

  • Choice of Base: The base can be a source of hydride species, or it can influence the equilibrium of the catalytic cycle.

  • Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligands are critical in modulating the relative rates of reductive elimination of the desired product versus the debrominated byproduct.[2]

  • Solvent: Protic solvents or impurities can act as hydride donors.[2]

FAQ 2: How can I adjust my reaction conditions to minimize debromination?

Answer:

Minimizing debromination requires a systematic optimization of your reaction conditions. Here is a troubleshooting workflow:

Troubleshooting_Workflow start High Debromination Observed temp Optimize Temperature Lower temperature (e.g., 80-100 °C). Monitor reaction progress. start->temp base Screen Bases Switch to weaker, non-nucleophilic bases. Avoid alkoxides if possible. temp->base ligand Change Ligand Use less electron-rich or less bulky ligands. Consider bidentate ligands. base->ligand solvent Evaluate Solvent Ensure anhydrous, aprotic solvents (e.g., toluene, dioxane). ligand->solvent success Debromination Minimized solvent->success

Sources

Optimization

preventing degradation of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one during storage

A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support resource for 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS No. 104392-63-4).[1] This guide is designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support resource for 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS No. 104392-63-4).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. As Senior Application Scientists, we have compiled this information to address the most common challenges and questions regarding the storage and handling of this reactive intermediate.

Frequently Asked Questions (FAQs)

This section addresses the most critical questions regarding the day-to-day storage of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

Q1: What are the optimal storage conditions for the neat (solid) compound?

To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis, thermal decomposition, and photodegradation.

  • Temperature: Store refrigerated at 2-8°C.[2][3] Lower temperatures slow down the rate of potential decomposition reactions.

  • Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[2] The bromomethyl group and the oxazolidinone ring are susceptible to moisture.

  • Light: Protect from light by using an amber or opaque container and storing it in a dark location.[2][4] UV radiation can induce photodegradation.

  • Container: Use chemically inert containers, such as amber glass vials with PTFE-lined caps.

Q2: How should I prepare and store solutions of this compound?

Solutions are often more susceptible to degradation than the solid material. Proper solvent choice and storage temperature are paramount.

  • Solvent Choice: Use high-purity, anhydrous solvents appropriate for your experimental needs. Ensure the solvent is free from nucleophilic impurities that could react with the reactive bromomethyl group.

  • Short-Term Storage (up to 1 month): Solutions can typically be stored at -20°C.[4]

  • Long-Term Storage (up to 6 months): For extended storage, it is highly recommended to store solutions at -80°C.[4]

  • Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials.[4] This is a critical step to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the primary chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is key to preventing them. The structure of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one contains several reactive sites.

  • Hydrolysis: The oxazolidinone ring can undergo hydrolysis, particularly under basic or strongly acidic conditions, leading to ring-opening.[4][5] The bromomethyl group is also susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group, forming an alcohol.[6]

  • Nucleophilic Substitution: The bromomethyl group is a potent alkylating agent. It will readily react with nucleophiles (e.g., water, alcohols, amines, thiols) present as impurities in solvents or reagents.

  • Photodegradation: Exposure to light, especially UV wavelengths, can provide the energy to break chemical bonds and initiate degradation.[7]

  • Thermal Decomposition: Elevated temperatures can cause the molecule to decompose, potentially releasing hydrogen bromide gas.[2]

Q4: What chemicals or materials are incompatible with this compound?

To prevent hazardous reactions and accelerated degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[8][9]

  • Strong Bases and Acids: Can catalyze the hydrolysis of the oxazolidinone ring and the bromomethyl group.[2]

  • Nucleophiles: Avoid even trace amounts of water, alcohols, and amines in your solvents and reaction mixtures unless they are intended reactants.

Q5: How can I establish a reliable shelf-life for my sample?

The shelf-life is highly dependent on storage and handling. We recommend the following practices:

  • Date Containers: Clearly label all containers with the date of receipt and the date of first opening.[7]

  • Regular Purity Assessment: Periodically check the purity of the compound, especially for older batches or those used as analytical standards, via methods like HPLC or LC-MS.

  • Visual Inspection: Any change in the physical appearance of the solid (e.g., discoloration, clumping) is a strong indicator of degradation. If observed, the sample should be discarded.

Troubleshooting Guide

This section provides solutions to specific problems that may indicate compound degradation.

Problem: I observe unexpected or new peaks in my HPLC or LC-MS analysis.

Cause: The appearance of new, unidentified peaks is a classic sign that the compound has started to degrade. These peaks likely represent hydrolysis products, dimers, or other byproducts.

Solution:

  • Review Storage and Handling: Immediately verify that your storage and handling procedures align with the recommendations in the FAQ section.[4] Check for potential exposure to moisture, light, or incompatible materials.

  • Use a Fresh Sample: For critical experiments, always use a fresh, pure sample or re-qualify your existing stock.[4]

  • Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and characterize the resulting products. This will confirm if the unexpected peaks are indeed related to your compound and will help in developing a stability-indicating analytical method.

Problem: My experimental results are inconsistent or not reproducible.

Cause: Inconsistent results, such as lower-than-expected yields or variable biological activity, are often traced back to the use of a degraded or impure starting material. The reactive bromomethyl group is critical for many synthetic applications, and its degradation to a hydroxyl group, for example, will render the molecule inactive for its intended reaction.

Solution:

  • Re-analyze Purity: Before beginning a new set of experiments, re-confirm the purity of your compound using a validated analytical method like HPLC-UV.

  • Prepare Fresh Solutions: Do not use old stock solutions for critical applications. Prepare fresh solutions from solid material that has been properly stored.

Protocols for Stability Assessment

To empower users to validate the integrity of their samples, we provide the following standard operating procedures.

Protocol 1: Routine Purity Assessment by HPLC

This protocol describes a general reverse-phase HPLC method for assessing the purity of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in Acetonitrile to a final concentration of ~0.5 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[2] This helps to identify likely degradation products and establish a stability-indicating analytical method.

Stress Condition Methodology
Acidic Hydrolysis Dissolve the compound (~1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours.[2][4]
Alkaline Hydrolysis Dissolve the compound (~1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 24 hours.[2][4]
Oxidative Degradation Treat a solution of the compound (~1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[2]
Photolytic Degradation Expose a solution of the compound to a calibrated UV light source (e.g., 254 nm) for a defined period.

Analysis: After exposure, neutralize the acidic and basic samples, then analyze all samples by HPLC or LC-MS, comparing them to an unstressed control sample.

Visual Workflow and Pathway Diagrams

To further clarify these concepts, we have included diagrams illustrating key processes and pathways.

DegradationPathways cluster_degradation Degradation Products Parent 5-(Bromomethyl)-3-(4-chlorophenyl) -1,3-oxazolidin-2-one Hydrolysis_Product Ring-Opened Product (Amine and Alcohol) Parent->Hydrolysis_Product  Hydrolysis (Acid/Base, H2O) Substitution_Product Hydroxymethyl Derivative (R-CH2OH) Parent->Substitution_Product  Nucleophilic Substitution (H2O, Alcohols) Other_Products Photolytic/Oxidative Byproducts Parent->Other_Products  Oxidation / Photolysis (H2O2, UV Light) StorageWorkflow Receive Receive Compound Log Log & Date Container Receive->Log Store_Solid Store Solid: • 2-8°C • Dark, Dry, Inert Gas • Tightly Sealed Log->Store_Solid Prep_Solution Prepare Solution: • Anhydrous Solvent • Aliquot into single-use vials Store_Solid->Prep_Solution Store_Solution Store Solution: • -20°C (Short-term) • -80°C (Long-term) Prep_Solution->Store_Solution Use Use in Experiment Store_Solution->Use

Caption: Recommended workflow for handling and storage.

TroubleshootingFlow Problem Inconsistent Results or Unexpected HPLC Peaks Review Review Storage & Handling Procedures Problem->Review Check_Purity Re-analyze Purity of Current Stock via HPLC Review->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Use_Fresh Use Fresh Stock or Prepare New Solution Purity_OK->Use_Fresh Yes Forced_Deg Perform Forced Degradation Study Purity_OK->Forced_Deg No Use_Fresh->Problem Issue Persists? Identify Identify Degradants & Develop Stability- Indicating Method Forced_Deg->Identify

Caption: Troubleshooting workflow for purity and stability issues.

References

  • BenchChem Technical Support. (2025). Preventing degradation of 3-Amino-2-oxazolidinone-d4 during storage.
  • BenchChem Technical Support. (2025). Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.
  • Santa Cruz Biotechnology, Inc.
  • Stony Brook University. Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals.
  • Sapphire Bioscience. Product Information: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (General chemical safety principles reflected in LCSS: BROMINE).
  • Sigma-Aldrich. Product Information: (S)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
  • Wikipedia. Oxazolidine.
  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues. (2024).

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Welcome to the official technical support and troubleshooting center for the isolation and purification of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS: 104392-63-4) . As a critical chiral intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting center for the isolation and purification of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS: 104392-63-4) . As a critical chiral intermediate in the synthesis of oxazolidinone-class active pharmaceutical ingredients (APIs)—including advanced antibacterial agents and anticoagulants—the crystalline purity of this compound directly dictates downstream coupling efficiency and enantiomeric excess.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a self-validating crystallization process, bypass phase-separation anomalies, and maximize chiral recovery.

Process Visualization: Thermodynamic & Kinetic Workflow

CrystallizationWorkflow A Crude Mixture Dissolution B Hot Filtration Impurity Removal A->B C Controlled Cooling & Seeding B->C D Nucleation Phase Switch C->D O Oiling Out (LLPS) C->O High Supersaturation E Crystal Growth Aging D->E F Isolation & Drying Filtration E->F O->D Seeding / Slower Cooling

Thermodynamic and kinetic workflow for oxazolidinone crystallization.

Standard Operating Procedure (SOP): Primary Crystallization Protocol

To ensure a self-validating system, this protocol relies on visual and thermal checkpoints. Do not proceed to the next step until the current state is confirmed.

  • Dissolution: Suspend the crude 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one in Ethyl Acetate (EtOAc) at a ratio of 3 mL/g. Heat the suspension to 60–65 °C under moderate agitation until complete dissolution is achieved. (Validation: The solution must be entirely transparent, indicating the destruction of all prior crystal lattices).

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE filter to remove insoluble particulates that could act as heterogeneous nucleants and cause premature, uncontrolled crystallization.

  • Antisolvent Addition: Maintain the filtrate at 60 °C. Slowly add pre-heated Heptane (2 mL/g of crude) dropwise over 30 minutes.

  • Seeding (Critical Phase Switch): Cool the solution to 50 °C. Introduce 0.5–1.0 wt% of pure crystalline seed. Hold the temperature at 50 °C for 1 hour. (Validation: The seed crystals must remain visible and slightly increase in mass, confirming the solution is within the metastable zone and nucleation has successfully initiated).

  • Cooling Ramp: Initiate a linear cooling ramp of 0.1–0.2 °C/min down to 5 °C.

  • Aging (Slurry Maturation): Agitate the suspension at 5 °C for 3–4 hours. This ensures complete solvent-mediated polymorphic transformation and maximizes thermodynamic yield[1].

  • Isolation & Drying: Filter the suspension under vacuum. Wash the wet cake with a cold (5 °C) mixture of EtOAc/Heptane (1:2 v/v). Dry in a vacuum oven at 40 °C until a constant weight is achieved.

Table 1: Solvent System Selection and Quantitative Performance
Solvent SystemRatio (v/v)Solute Recovery (%)Purity (HPLC Area %)Mechanistic Notes
Ethyl Acetate / Heptane 3:285 – 90> 99.0Optimal thermodynamic balance; standard for oxazolidinones[2].
Toluene / Heptane 1:180 – 85> 98.5Excellent rejection of highly lipophilic impurities.
Isopropyl Acetate / Hexane 3:282 – 88> 99.0Slower evaporation rate yields superior crystal habit.
Ethanol / Water 1:1< 60< 90.0Critical Failure: Induces solvolysis of the bromomethyl group.
Troubleshooting Guide

Q1: My solution is separating into two liquid phases (an emulsion) instead of forming solid crystals. How do I fix this? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the supersaturation level is exceeded at a temperature where the solute is still a liquid, often exacerbated by melting point depression caused by crude impurities[3]. Mechanistically, the integration of solute molecules into the rigid crystal lattice is kinetically hindered, causing them to arrange randomly into solute-rich droplets[4].

Resolution Protocol:

  • Reheat the mixture until the emulsion completely redissolves.

  • Add 5–10% more of the "good solvent" (EtOAc) to lower the supersaturation curve[3].

  • Implement a significantly slower cooling ramp (e.g., 0.05 °C/min).

  • Introduce high-quality seed crystals just above the metastable zone limit. Seeding provides an immediate template for lattice integration, bypassing the LLPS boundary entirely[5].

Q2: The isolated crystals show a lower yield than expected, and the mother liquor contains significant product. Why? A2: This is typically caused by incomplete Solvent-Mediated Polymorphic Transformation (SMPT) or excessive solvent volumes. SMPT is a three-step thermodynamic process: dissolution of a metastable polymorph, nucleation of a stable polymorph, and subsequent crystal growth[1]. If the crystallization is halted while the system is trapped in a metastable phase, the solubility remains artificially high. Resolution Protocol: Extend the aging (slurry) time at the final cooling temperature (5 °C) for at least 4 hours to ensure complete conversion to the thermodynamically stable polymorph[1]. Additionally, verify that your primary solvent-to-antisolvent ratio strictly adheres to the 3:2 parameter[2].

Q3: I am observing degradation products in my HPLC trace, specifically the loss of the bromomethyl group. What is causing this? A3: The 5-(bromomethyl) moiety is highly susceptible to nucleophilic attack and solvolysis, especially at elevated temperatures. Heating the compound in protic solvents (like methanol, ethanol, or water) leads to the displacement of the bromide ion, forming unwanted ethers or triggering ring-opening side reactions. Resolution Protocol: Strictly avoid primary alcohols. Utilize aprotic solvent systems (EtOAc, Isopropyl Acetate, or Toluene) and ensure dissolution temperatures never exceed 70 °C[2].

Frequently Asked Questions (FAQs)

Q: Does crystallization improve the enantiomeric excess (ee) of the (S) or (R) isomer of this compound? A: Yes. 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one exhibits a strong preference for the homochiral lattice during crystallization. If the initial ee of your crude mixture is above the eutectic point, crystallization from an EtOAc/Heptane system will significantly enrich the chiral purity in the solid phase, leaving the racemate dissolved in the mother liquor.

Q: What is the optimal seeding strategy if I do not have pure crystals available? A: If pure seeds are unavailable, you can generate them in situ using a "temperature cycling" method. Cool the solution rapidly to force spontaneous (even if slightly oiled) nucleation, then reheat the solution to just below the dissolution temperature to dissolve the fines and unstable polymorphs. The surviving robust crystals will act as seeds for the subsequent controlled cooling phase.

Q: What is the recommended drying protocol to prevent solvent entrapment? A: Vacuum drying at 40 °C is mandatory. Avoid exceeding 50 °C, as residual solvent in the wet cake can cause localized melting point depression, leading to partial melting and agglomeration of the crystal bed during the drying phase.

Sources

Reference Data & Comparative Studies

Validation

validating HPLC analytical methods for CAS 104392-63-4 quantification

Validating HPLC Analytical Methods for CAS 104392-63-4 Quantification: A Comparative Guide For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating HPLC Analytical Methods for CAS 104392-63-4 Quantification: A Comparative Guide

For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of process chemistry and quality control. CAS 104392-63-4 , chemically known as 5-(bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, presents a unique analytical challenge. Featuring a reactive bromomethyl group and a rigid oxazolidinone core, this compound is a critical building block in the synthesis of factor Xa inhibitors and oxazolidinone-class antibacterials[1].

However, its structural assets are also its analytical liabilities. The alkylating nature of the bromomethyl group classifies it as a Potential Genotoxic Impurity (PGI) requiring stringent control under ICH M7(R2) guidelines[2]. Furthermore, this reactivity makes the compound highly susceptible to on-column degradation during standard chromatographic analysis. This guide objectively compares HPLC methodologies for CAS 104392-63-4, providing mechanistic insights and self-validating protocols to ensure compliance with the latest ICH Q2(R2) validation standards[3].

Mechanistic Insights: The Causality Behind Experimental Choices

Before selecting a method, one must understand the chemical behavior of CAS 104392-63-4 in solution:

  • Solvolysis Risk: The bromomethyl group is highly prone to nucleophilic substitution ( SN​2 ) and solvolysis. When dissolved in protic solvents like methanol (MeOH) or exposed to high-pH aqueous mobile phases, the compound rapidly degrades into methoxy or hydroxy derivatives. This leads to artifact peaks and artificially low recovery rates.

  • Stationary Phase Selectivity: The 4-chlorophenyl moiety exhibits strong hydrophobicity but limited polarizability. While standard C18 columns provide adequate retention, they often fail to resolve CAS 104392-63-4 from structurally similar des-bromo or chloro-substituted process impurities. A Phenyl-Hexyl stationary phase, however, leverages π−π interactions with the chlorophenyl ring, drastically improving peak resolution.

Comparison of Analytical Methods

To establish the most robust analytical strategy, we compared three distinct methodologies for the quantification of CAS 104392-63-4.

  • Method A: Conventional RP-HPLC-UV (C18 Column, MeOH/Water)

    • Mechanism: Standard hydrophobic retention.

    • Drawback: The use of methanol as an organic modifier induces rapid solvolysis of the bromomethyl group during the run, leading to poor precision and failing ICH Q2(R2) robustness criteria[3].

  • Method B: Optimized RP-HPLC-UV (Phenyl-Hexyl Column, ACN/Water)

    • Mechanism: π−π interactions combined with hydrophobic retention.

    • Advantage: Substituting methanol with an aprotic solvent (Acetonitrile, ACN) halts solvolysis. The Phenyl-Hexyl column provides baseline resolution from process impurities. This is the optimal method for bulk batch release.

  • Method C: LC-MS/MS (MRM Mode)

    • Mechanism: Mass-to-charge ( m/z ) specific quantification.

    • Advantage: Required only when CAS 104392-63-4 must be quantified as a trace PGI in a final Active Pharmaceutical Ingredient (API) down to parts-per-million (ppm) levels, satisfying ICH M7(R2) thresholds[2].

Quantitative Performance Data

The following table summarizes the validation parameters for each method, evaluated against ICH Q2(R2) criteria[3]:

Validation ParameterMethod A (C18 / MeOH)Method B (Phenyl-Hexyl / ACN)Method C (LC-MS/MS)
Retention Time (RT) 6.4 min (Drifting)8.2 min (Stable)4.1 min
Resolution (Rs) 1.2 (Fails SST)2.8 (Passes SST)N/A (Mass specific)
LOD / LOQ 5.0 µg/mL / 15.0 µg/mL0.5 µg/mL / 1.5 µg/mL0.01 ng/mL / 0.05 ng/mL
Linearity ( R2 ) 0.985 (Non-linear at low end)0.99980.9992
Precision (RSD%) 4.5% (Fails criteria)0.6%1.2%
Recovery (%) 82% - 88% (Degradation)99.2% - 100.8%95.5% - 102.1%

Experimental Protocol: Optimized RP-HPLC-UV (Method B)

This protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the method inherently verifies that no solvolysis has occurred prior to sample quantification.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in HPLC-grade Water. (The slightly acidic pH suppresses silanol ionization on the column and stabilizes the oxazolidinone ring).

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN). Do not use Methanol.

  • Diluent: 100% Cold ACN (stored at 4°C).

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled to prevent thermal degradation of the bromomethyl group).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-13 min: Hold at 80% B

    • 13-15 min: Return to 30% B

  • Detection: UV at 254 nm (optimal absorbance for the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

Sample Preparation (Critical Step)
  • Accurately weigh 10.0 mg of CAS 104392-63-4 standard into a 50 mL volumetric flask.

  • Dissolve immediately in 30 mL of Cold Diluent (ACN) . Sonicate for no more than 2 minutes in a cold water bath to prevent heat-induced solvolysis.

  • Make up to volume with Cold Diluent (Concentration: 200 µg/mL).

  • Transfer immediately to amber HPLC vials and place in a thermostatted autosampler set to 4°C.

System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject the standard solution six times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary interactions with silanols).

  • RSD of Peak Area: ≤1.0% (Confirms sample stability in the autosampler).

  • Absence of Degradation Peaks: No peaks should be observed at Relative Retention Time (RRT) 0.85 (the known RT for the hydrolysis degradant). If this peak appears, the sample prep has degraded and must be remade.

Analytical Workflow & Risk Mitigation

The following diagram illustrates the logical flow of the analytical process, highlighting how specific experimental choices mitigate the inherent chemical risks of CAS 104392-63-4.

HPLC_Workflow Sample CAS 104392-63-4 Sample Preparation Risk Hydrolysis/Solvolysis Risk (Bromomethyl Group) Sample->Risk Protic Solvents (MeOH/H2O) Mitigation Aprotic Solvent (ACN) Cold Extraction (4°C) Sample->Mitigation Optimized Protocol HPLC HPLC Separation (Phenyl-Hexyl Column) Risk->HPLC Artifact Peaks Mitigation->HPLC Stable Injection Detection UV or MS/MS Detection (Trace Quantification) HPLC->Detection Elution Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD) Detection->Validation Data Analysis

Workflow for CAS 104392-63-4 analysis, demonstrating risk mitigation of bromomethyl solvolysis.

References

  • FDA Guidance on Mutagenic Impurities | PDF | Food And Drug Administration - Scribd. Scribd. Available at:[Link]

  • RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at: [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Cross-Validation for the Analysis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

This guide provides an in-depth, objective comparison of mass spectrometry-based methods for the analytical validation of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, a key intermediate in pharmaceutical synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based methods for the analytical validation of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, a key intermediate in pharmaceutical synthesis. We will explore the nuances of method development, cross-validation strategies, and performance comparisons with alternative analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for a Halogenated Oxazolidinone

5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a halogenated heterocyclic compound with a molecular formula of C₁₀H₉BrClNO₂ and a molecular weight of 290.54 g/mol .[1] Its structural complexity, featuring both bromine and chlorine atoms, presents unique challenges and opportunities for mass spectrometric analysis. The robust and reliable quantification of this molecule is paramount in drug development and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates a rigorous validation of the analytical methods employed, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as the primary analytical technique, cross-validated against a gas chromatography-mass spectrometry (GC-MS) method. This comparative approach ensures a comprehensive evaluation of the methods' performance characteristics and their fitness for purpose.

The Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[5][6] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like our target molecule.

Predicted Mass Spectrum and Fragmentation Pathway

Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion is a key characteristic for identification. The natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) will result in a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens.

The protonated molecule [M+H]⁺ is expected at m/z 290.9, 292.9, and 294.9, reflecting the different isotopic combinations of bromine and chlorine. The fragmentation in the mass spectrometer is predicted to occur at the most labile bonds. The bromomethyl group is a likely site for initial fragmentation, leading to the loss of a bromine radical or HBr.

.dot

fragmentation_pathway M [M+H]⁺ m/z 290.9 / 292.9 / 294.9 F1 Loss of CH₂Br [M+H - CH₂Br]⁺ m/z 198.0 / 200.0 M->F1 - CH₂Br F2 Loss of Br [M+H - Br]⁺ m/z 212.0 / 214.0 M->F2 - Br F3 Loss of C₃H₄O₂ [M+H - C₃H₄O₂]⁺ m/z 204.0 / 206.0 / 208.0 F1->F3 - CO₂

Caption: Predicted Fragmentation Pathway of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

Experimental Protocols

A robust analytical method requires a well-defined and reproducible experimental protocol. The following sections detail the proposed LC-MS/MS and GC-MS methods.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • For analysis in a biological matrix, a protein precipitation step followed by centrifugation is recommended.[7]

2. Chromatographic Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[8][9][10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[9][10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 290.9 → 198.0

    • Qualifier: 292.9 → 200.0

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

GC-MS Method Protocol (for Cross-Validation)

For a comparative analysis, a GC-MS method can be employed, particularly to assess thermal stability and potential volatile impurities.[11][12]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization may be necessary if the compound exhibits poor thermal stability or volatility.

2. Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

.dot

experimental_workflow cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method (Cross-Validation) lc_sample Sample Preparation (Dissolution/Dilution) lc_separation LC Separation (C18 Column) lc_sample->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection lc_data Data Analysis ms_detection->lc_data cross_validation Cross-Validation (ICH Q2(R2) Parameters) lc_data->cross_validation Primary Data gc_sample Sample Preparation (Dissolution) gc_separation GC Separation (HP-5ms Column) gc_sample->gc_separation gc_ms_detection MS Detection (EI, Scan Mode) gc_separation->gc_ms_detection gc_data Data Analysis gc_ms_detection->gc_data gc_data->cross_validation Comparative Data

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one proper disposal procedures

An Essential Guide to the Safe Disposal of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Disposal of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS No. 104392-63-4), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety Concerns and Hazard Profile

Primary Anticipated Hazards:

  • Acute Toxicity: Analogous compounds are classified as acutely toxic if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation/Damage: Similar oxazolidinone structures are known to cause skin irritation and serious eye damage[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Core Precautionary Measures:

  • Engineering Controls: All handling of this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use[2].

    • Eye Protection: Safety goggles or a face shield are essential to prevent eye contact[2].

    • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn[2].

II. Quantitative Data Summary

The following table summarizes key information for 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

PropertyValueSource
CAS Number 104392-63-4[3]
Molecular Formula C₁₀H₉BrClNO₂[3]
Molecular Weight 290.54 g/mol [3]

III. Step-by-Step Disposal Protocol

The proper disposal of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one falls under the category of halogenated organic waste . The primary and recommended disposal method for such compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.

Experimental Protocol for Waste Segregation and Collection:
  • Designate a Waste Container:

    • Obtain a dedicated, chemically compatible hazardous waste container. Plastic containers are often preferred for solid waste[2].

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" .

    • Specify the waste category: "Halogenated Organic Waste" .

    • List the full chemical name: "5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one" . Do not use abbreviations or chemical formulas.

    • Maintain a running list of the approximate quantity of the waste added to the container.

  • Waste Transfer:

    • All transfers of the solid waste into the designated container must be performed inside a chemical fume hood to minimize the risk of inhalation.

    • Handle the compound carefully to avoid generating dust.

  • Storage:

    • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and decisive action is crucial.

Spill Response:
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, you can gently cover the material with an absorbent, non-reactive material like vermiculite or sand.

  • Cleanup:

    • Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

    • Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.

    • All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as halogenated hazardous waste.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].

V. Workflow and Logical Diagrams

The following diagrams illustrate the decision-making process for the disposal and spill response for 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one.

DisposalWorkflow cluster_prep Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one container Select Labeled, Compatible 'Halogenated Organic Waste' Container gen->container Identify Waste Type transfer Transfer Waste in Chemical Fume Hood container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for EHS/ Contractor Pickup store->pickup incinerate High-Temperature Incineration pickup->incinerate Licensed Facility

Caption: Waste Disposal Workflow

SpillResponse spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Spill & Cleanup Materials into Hazardous Waste Container contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste via Halogenated Waste Stream decon->dispose

Caption: Spill Response Protocol

VI. References

  • 5-(bromomethyl)-1,3-oxazolidin-2-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one. NextSDS. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous oxazolidinone-based pharmaceuticals. Handling 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS: 104392-63-4) requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous oxazolidinone-based pharmaceuticals. Handling 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one (CAS: 104392-63-4) requires a fundamental shift in laboratory safety paradigms[1]. This compound is not a benign intermediate; it is a highly reactive, halogenated alkylating agent.

To ensure your safety and the integrity of your drug development workflows, this guide moves beyond basic safety data sheets. We will dissect the mechanistic hazards of this molecule and establish a self-validating, step-by-step operational and disposal protocol.

Mechanistic Hazard Assessment: Understanding the Threat

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule is hazardous. The danger lies in its structure:

  • The Bromomethyl Group (Electrophilic Core): This moiety acts as a potent SN​2 alkylating agent. because they readily cross-link with nucleophiles in human DNA and cellular proteins[2].

  • The Oxazolidinone Ring (Lipophilic Carrier): The chlorophenyl-oxazolidinone core is highly lipophilic, meaning it can rapidly penetrate the lipid bilayer of human skin, carrying the reactive bromomethyl warhead directly into systemic circulation.

Because of this synergistic hazard, standard "splash-proof" laboratory attire is insufficient. We must design a barrier system that prevents both aerosol inhalation and transdermal permeation[3].

The "Armor": Core PPE Requirements

To handle this compound safely, you must implement a multi-layered PPE strategy. Every piece of equipment serves a specific mechanistic purpose.

PPE CategoryRequired SpecificationMechanistic Rationale & Self-Validation
Hand Protection Double Gloving: Inner layer of 4-mil Nitrile; Outer layer of Neoprene or Butyl rubber.Nitrile provides tactile sensitivity but degrades rapidly upon exposure to halogenated organics. Neoprene provides the primary chemical barrier. Validation: If the outer glove discolors, remove it immediately; the inner nitrile glove ensures your skin remains uncontaminated during the swap.
Respiratory & Engineering Class II Type B2 Biological Safety Cabinet or hard-ducted Fume Hood.Alkylating agents pose severe inhalation risks[3]. Validation: Before opening the vial, tape a Kimwipe to the sash to visually confirm inward directional airflow (face velocity 80-120 fpm).
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face Shield.Protects the mucous membranes from fine powders that can aerosolize during weighing.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents skin exposure to reactive dust. [4].

Operational Workflow: A Self-Validating Protocol

This step-by-step methodology ensures that at every critical juncture, you can verify the safety and chemical integrity of your process.

Step 1: Pre-Operation Setup & Containment

  • Clear the fume hood of all incompatible materials (especially strong nucleophiles, bases, and non-halogenated solvents).

  • Line the workspace with a highly absorbent, poly-backed spill mat.

  • Checkpoint: Verify the magnehelic gauge on the fume hood reads within the safe operational zone before introducing the chemical.

Step 2: Weighing and Transfer (Closed System)

  • Use a static-dissipative spatula to handle the solid. Fine bromomethyl powders hold static charges and can easily aerosolize.

  • Weigh the material directly into a tared reaction flask containing your reaction solvent (e.g., anhydrous DMF or THF) rather than a weigh boat.

  • Checkpoint: Seal the reaction flask with a septum before removing it from the balance area to prevent vapor escape.

Step 3: Reaction Execution

  • Purge the reaction vessel with inert gas (Nitrogen or Argon).

  • Rationale: Atmospheric moisture can slowly hydrolyze the bromomethyl group, releasing highly corrosive and toxic Hydrogen Bromide (HBr) gas.

Step 4: Quenching and Workup

  • Never dispose of the raw reaction mixture directly. Quench unreacted 5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one by adding a mild, aqueous nucleophile (e.g., 10% Sodium Thiosulfate or dilute Ammonium Hydroxide) at 0°C.

  • Checkpoint: Use starch-iodine paper to confirm the complete consumption of the reactive electrophile before proceeding to phase separation.

Halogenated Waste Disposal & Spill Plan

Because this molecule contains both Bromine and Chlorine[1], its disposal is strictly regulated.[5].

Strict Segregation Rules:

  • Do NOT mix with non-halogenated waste: [6].

  • Causality: Mixing halogenated waste (like our bromomethyl compound) with non-halogenated solvents (like acetone) can trigger violent exothermic reactions or explosions[6]. Furthermore, due to the high-temperature incineration required to prevent the formation of toxic dioxins[7]. Always package them separately[8].

Immediate Spill Response Plan:

  • Do not sweep: Sweeping aerosolizes the reactive powder.

  • Cover the spill with damp vermiculite or a dedicated chemical absorbent pad to suppress dust.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, secondary containment bucket labeled "Hazardous Waste - Halogenated Alkylating Solid".

Process Visualization

The following diagram maps the critical path from handling to RCRA-compliant disposal, ensuring operational continuity.

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Closed System) Start->Weighing Verify airflow Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Transfer sealed Quench Quenching & Workup (Nucleophilic Neutralization) Reaction->Quench Complete Waste Halogenated Waste Segregation Quench->Waste Collect organics Disposal RCRA-Compliant Incineration Waste->Disposal EPA F-Listed

Workflow for handling and disposing of the bromomethyl oxazolidinone derivative.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". Source: [Link]

  • University of Texas at Austin. "Research and Academic Laboratory Safety Manual". Source: [Link]

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines". Source:[Link]

  • University of Toronto. "Hazardous Waste Storage and Disposal". Source: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". Source: [Link]

  • Temple University. "Halogenated Solvents in Laboratories". Source: [Link]

  • U.S. Department of Veterans Affairs. "SRS-002 Chemical Hygiene Plan". Source:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.